molecular formula C8H5F2NO2 B6178756 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1553988-42-3

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B6178756
CAS RN: 1553988-42-3
M. Wt: 185.1
InChI Key:
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Description

2,2-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one (DFDBO) is a heterocyclic compound that has recently been studied for its potential applications in the field of chemistry. It has been found to have a variety of uses, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential drug target.

Scientific Research Applications

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential drug target. It has also been studied for its potential to act as an antioxidant, a DNA-binding agent, a photoreactive agent, and a photosensitizer.

Mechanism of Action

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has been found to interact with a variety of biological targets, including proteins, enzymes, and DNA. Its mechanism of action is not yet fully understood, but it is thought to interact with these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to act as an antioxidant, to act as a DNA-binding agent, and to act as a photosensitizer. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable in a variety of conditions, and it is non-toxic. However, it is also limited in its use, as it is not soluble in water and it is not very reactive.

Future Directions

The potential future directions for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and agriculture. Additionally, further research into its synthesis methods could lead to improved yields and more efficient production processes. Finally, further studies into its potential uses in organic synthesis and drug design could lead to the development of new and improved drugs.

Synthesis Methods

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one can be synthesized via a variety of methods, including the direct condensation of 1,4-benzoxazin-3-one with 2,2-difluorobenzaldehyde, the reaction of 1,4-benzoxazin-3-one with 2,2-difluorobenzoyl chloride, and the reaction of 1,4-benzoxazin-3-one with 2,2-difluoro-1,3-dibromo-4-methoxybenzene. In each of these synthetic pathways, the final product is 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the condensation of 2,2-difluoro-2-nitroethanol with 2-aminophenol followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then cyclized to form the benzoxazinone ring.", "Starting Materials": [ "2,2-difluoro-2-nitroethanol", "2-aminophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2,2-difluoro-2-nitroethanol with 2-aminophenol in the presence of sodium hydroxide to form 2,2-difluoro-3-nitro-4-aminophenol", "Step 2: Reduction of 2,2-difluoro-3-nitro-4-aminophenol with sodium borohydride in the presence of hydrochloric acid to form 2,2-difluoro-3,4-diaminophenol", "Step 3: Cyclization of 2,2-difluoro-3,4-diaminophenol with acetic anhydride in the presence of acetic acid to form 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one", "Step 4: Purification of the product by recrystallization from ethanol" ] }

CAS RN

1553988-42-3

Product Name

2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Molecular Formula

C8H5F2NO2

Molecular Weight

185.1

Purity

95

Origin of Product

United States

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